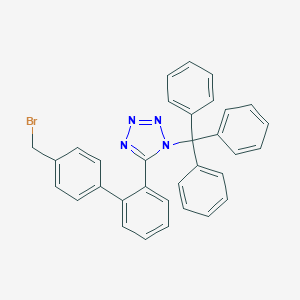

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Descripción general

Descripción

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a chemical compound with the molecular formula C33H25BrN4. It has a molecular weight of 557.49 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C33H25BrN4/c34-24-25-20-22-26 (23-21-25)30-18-10-11-19-31 (30)32-35-36-37-38 (32)33 (27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Crystal Structure and Characterization : Two polymorphs of this compound have been characterized by single-crystal X-ray diffraction and Hirschfeld surface analysis, highlighting different molecular orientations and interatomic distances in the crystal structures due to varying π···π stacking interactions (J. Zhao et al., 2013).

Synthesis and Characterization in Drug Development : This compound has been synthesized and characterized as part of the Sartan family of novel drugs. Its synthesis involves several chemical steps starting from 4′-methyl-2-cyano-biphenyl, demonstrating its potential in pharmaceutical applications (Guo-xi Wang et al., 2008).

Use in Angiotensin II Antagonists : This compound has been utilized in the synthesis of biphenylyltetrazole derivatives of 1-aminopyrroles as non-peptide angiotensin II (AII) antagonists, an important class of drugs used in treating hypertension (O A Attanasi et al., 1999).

Application in Valsartan Synthesis : It has been used in the synthesis process of valsartan, a medication for treating high blood pressure and heart failure, demonstrating its significance in medicinal chemistry (Yuan Yong-xian, 2014).

Pharmacological Analysis : This compound is part of the chemical structure in the design and pharmacological analysis of tetrazole-based compounds, which have shown significant anti-inflammatory, anti-proliferative, and anti-fungal activities in pharmacological screenings (A. Kamble et al., 2017).

Docking Studies : It has been included in molecular docking studies to understand the orientation and interaction of molecules in the active site of enzymes, which is crucial for the development of enzyme inhibitors (B. J. Al-Hourani et al., 2015).

Process Intensification Research : This compound has been used in process intensification research, specifically in the continuous microreactor processes for its tritylation, which is an important step in the industrial production of pharmaceutical products (Yadagiri Maralla et al., 2017).

Synthesis of Antihypertensive Derivatives : It has been used in the synthesis of novel antihypertensive agents, demonstrating its role in the development of new therapeutic compounds (Manik Sharma et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Danger”. It has hazard statements H315-H319-H228, which indicate that it causes skin irritation, eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames (P210), using explosion-proof electrical equipment (P241), and wearing protective gloves and eye protection (P280) .

Propiedades

IUPAC Name |

5-[2-[4-(bromomethyl)phenyl]phenyl]-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFVTXDWDFIQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434768 | |

| Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | |

CAS RN |

124750-51-2 | |

| Record name | 5-[4′-(Bromomethyl)[1,1′-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.